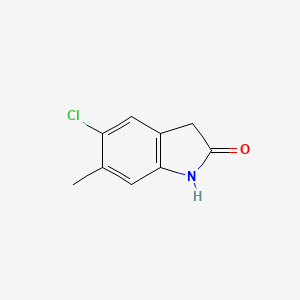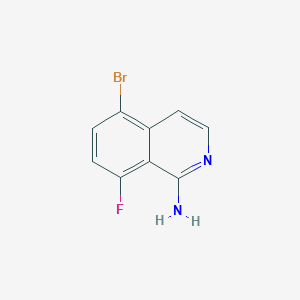![molecular formula C10H8BrNO2S B8052913 Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8052913.png)
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate: is a chemical compound characterized by its bromine-substituted thieno[2,3-c]pyridine core structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thieno[2,3-c]pyridine derivatives as starting materials.
Esterification: The carboxylate group is introduced through esterification, where ethyl alcohol (ethanol) reacts with the corresponding carboxylic acid derivative under acidic conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and reaction time) is maintained to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the bromine atom is replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of Ethyl 7-hydroxythieno[2,3-c]pyridine-2-carboxylate.
Substitution: Substitution reactions involve the replacement of the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically results in the formation of hydroxyl groups.
Substitution Products: Substitution reactions can produce a wide range of derivatives, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound has been investigated for its potential biological activity, including its role as a kinase inhibitor, which is relevant in the study of signal transduction pathways. Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases related to kinase dysregulation. Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and fine chemicals.
Molecular Targets and Pathways Involved:
Kinase Inhibition: this compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways.
Pathways: The compound interferes with pathways involved in cell growth, proliferation, and apoptosis, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: This compound differs in the position of the bromine atom, which affects its reactivity and biological activity.
Ethyl 6-bromothieno[2,3-c]pyridine-2-carboxylate: Another positional isomer with distinct chemical and biological properties.
Uniqueness: Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards biological targets.
Propiedades
IUPAC Name |
ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-5-6-3-4-12-9(11)8(6)15-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDWFMISRDYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8052892.png)


![3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8052907.png)


